molecular formula C8H8ClIO B15169070 1-(2-Chloroethoxy)-2-iodobenzene CAS No. 646054-37-7

1-(2-Chloroethoxy)-2-iodobenzene

Cat. No.: B15169070
CAS No.: 646054-37-7
M. Wt: 282.50 g/mol
InChI Key: FHWUZSCULXGHQP-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2-iodobenzene is a bifunctional organic compound of significant interest in advanced synthetic chemistry. It combines a reactive aryl iodide moiety with a chloroethoxy side chain, making it a valuable scaffold for constructing complex molecules. The iodine substituent on the benzene ring is an excellent candidate for metal-catalyzed cross-coupling reactions, following the reactivity trends of iodobenzene . This allows researchers to leverage protocols such as the Sonogashira coupling , Heck reaction , and Grignard reagent formation to form new carbon-carbon bonds, which is a fundamental transformation in medicinal chemistry and materials science . Concurrently, the 2-chloroethoxy group serves as a potential alkylating agent or a flexible linker. This functional group can undergo further nucleophilic substitution reactions, enabling the attachment of various nucleophiles or the extension of molecular structures . This dual reactivity makes this compound a highly useful building block for developing pharmaceutical intermediates and other specialty chemicals. Key Applications: Used as a key synthetic intermediate for the preparation of active pharmaceutical ingredients (APIs); Serves as a precursor in metal-catalyzed cross-coupling reactions; Functions as a building block in organic materials research. For Research Use Only : This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646054-37-7

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-iodobenzene

InChI

InChI=1S/C8H8ClIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2

InChI Key

FHWUZSCULXGHQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)I

Origin of Product

United States

Contextual Significance Within Multifunctional Aryl Ether Derivatives

Multifunctional aryl ethers are a class of organic compounds that possess an ether linkage to an aromatic ring, which is further decorated with one or more additional functional groups. These compounds are of considerable importance in medicinal chemistry and materials science due to the diverse functionalities they can impart to a target molecule. researchgate.netbeilstein-journals.org The ether moiety often enhances the lipophilicity and metabolic stability of a compound, while the other functional groups provide sites for further chemical modification or interaction with biological targets. youtube.com

1-(2-Chloroethoxy)-2-iodobenzene is a prime example of a multifunctional aryl ether. The aryl ether component provides a stable scaffold, while the chloro and iodo substituents offer orthogonal reactivity. This allows for selective chemical transformations at different parts of the molecule, a highly desirable feature in multistep synthesis. acs.org

Strategic Position As a Bifunctionalized Synthetic Building Block

The strategic value of 1-(2-Chloroethoxy)-2-iodobenzene lies in its nature as a bifunctionalized building block. Organic building blocks are functionalized molecules that serve as the fundamental components for the modular assembly of more complex structures. enamine.netnih.gov The presence of two distinct reactive handles in this compound allows for a stepwise and controlled construction of intricate molecular frameworks.

The chloroethoxy group can participate in nucleophilic substitution reactions, while the carbon-iodine bond is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. wikipedia.org This dual reactivity enables chemists to introduce a variety of substituents and build complex heterocyclic systems. For instance, the chloroethoxy chain can be used to form a larger ring system through intramolecular cyclization after the iodine has been utilized in a cross-coupling reaction. This strategic approach is particularly valuable in the synthesis of polycyclic compounds with specific three-dimensional arrangements.

Mechanistic Investigations of Reactions Involving 1 2 Chloroethoxy 2 Iodobenzene

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of fleeting intermediates provide compelling evidence for a proposed reaction mechanism. In the study of reactions with 1-(2-chloroethoxy)-2-iodobenzene and related compounds, various types of intermediates have been proposed and, in some cases, identified.

Hypervalent Iodine Species in Catalytic Cycles

Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, are frequently invoked as key intermediates in a wide range of oxidative transformations. nsf.govorganic-chemistry.orgnsf.gov These species are known for their ability to facilitate reactions such as oxidations, aminations, and rearrangements. organic-chemistry.orgnsf.gov In catalytic cycles, the iodoarene precursor is oxidized to a hypervalent iodine species, which then reacts with the substrate before being reduced back to the starting iodoarene, thus completing the catalytic cycle. nsf.govnsf.gov

The reactivity of hypervalent iodine compounds is analogous in many ways to that of transition metals, capable of undergoing processes akin to oxidative addition and reductive elimination. nsf.gov The specific nature of the hypervalent iodine intermediate, such as an iodonium (B1229267) ion, an iodosyl (B1239551) derivative, or a λ³-iodane, will depend on the oxidant and the reaction medium. While direct characterization of these intermediates in a catalytic cycle involving this compound is challenging due to their transient nature, their involvement is strongly supported by the types of products observed and by analogy to well-studied systems. organic-chemistry.orgtdx.cat

Radical Pathways and Single Electron Transfer (SET) Mechanisms

In addition to ionic pathways, reactions involving organoiodine compounds can also proceed through radical mechanisms. rsc.orgyoutube.com These pathways are often initiated by light (photolysis) or by radical initiators. youtube.comrsc.org A single electron transfer (SET) process, where an electron is transferred from one molecule to another, can lead to the formation of radical ions, which then undergo further reaction. rsc.org

For instance, the photolysis of di-iodoarenes is known to produce aryl radicals and benzyne (B1209423) intermediates through the homolytic cleavage of the carbon-iodine bonds. rsc.org It is plausible that under certain conditions, such as exposure to UV light or the presence of a suitable photosensitizer, this compound could also undergo reactions via radical intermediates. The detection of such radical species can be attempted using techniques like electron spin resonance (ESR) spectroscopy, although their high reactivity and short lifetimes often make direct observation difficult. rsc.org

Organometallic Intermediates in Catalytic Processes

When a transition metal catalyst is employed in conjunction with this compound, the formation of organometallic intermediates is a key feature of the reaction mechanism. nih.gov These intermediates contain a direct bond between a carbon atom and a metal. nih.gov The catalytic cycle typically involves steps such as oxidative addition of the aryl-iodine bond to the metal center, followed by insertion of another reactant, and finally reductive elimination to form the product and regenerate the catalyst. nih.gov The specific structure and reactivity of the organometallic intermediate will depend on the metal, its ligands, and the reaction conditions.

Kinetic and Thermodynamic Studies

Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information is vital for understanding the reaction mechanism and, specifically, the rate-determining step. kfupm.edu.saresearchgate.netmdpi.com For reactions involving this compound, determining the order of the reaction with respect to each reactant can provide insight into the composition of the transition state of the rate-determining step. kfupm.edu.sa

Computational Verification of Proposed Mechanisms

Computational chemistry has become an invaluable tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone. scielo.brrsc.org Using quantum mechanical calculations, it is possible to model the structures and energies of reactants, transition states, and intermediates along a proposed reaction pathway. rsc.orgrsc.org

For reactions involving this compound, computational studies can be used to:

Evaluate the feasibility of different proposed mechanisms by calculating the activation barriers for each step. scielo.br

Predict the structures of transient intermediates, which can then guide experimental efforts for their detection.

Understand the origins of selectivity in reactions where multiple products are possible. scielo.br

Probe the influence of solvent and other reaction conditions on the reaction pathway. scielo.br

By comparing the computationally predicted outcomes with experimental observations, a proposed mechanism can be either supported or refuted, leading to a more refined and accurate understanding of the chemical transformation. scielo.br

Computational and Theoretical Studies on 1 2 Chloroethoxy 2 Iodobenzene and Its Reactivity

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and molecular properties of organic compounds. core.ac.uk DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. core.ac.uk This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules.

For 1-(2-Chloroethoxy)-2-iodobenzene, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311G++(d,p), can be employed to optimize the molecular geometry and predict a range of electronic properties. researchgate.net Key properties that can be elucidated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net The MEP map visually represents the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions.

Table 1: Calculated Electronic Properties of Substituted Benzenes using DFT

PropertyIodobenzene (Representative) researchgate.netChlorobenzene (Representative) researchgate.netThis compound (Predicted)
HOMO Energy (eV) -6.5-6.8-6.7
LUMO Energy (eV) -1.5-1.2-1.8
HOMO-LUMO Gap (eV) 5.05.64.9
Dipole Moment (Debye) 1.71.72.5

Note: The values for Iodobenzene and Chlorobenzene are representative and based on typical DFT calculations. The values for this compound are hypothetical predictions based on the expected electronic effects of the substituents. The actual values would require specific DFT calculations for this molecule.

Theoretical Prediction of Reaction Pathways, Transition States, and Energetics

Theoretical methods are invaluable for mapping out potential reaction pathways, identifying transition states, and calculating the associated energy barriers. For a molecule like this compound, which possesses multiple reactive sites, computational studies can help predict the most likely course of a chemical transformation.

One area of interest is the potential for intramolecular reactions. For instance, the chloroethoxy side chain could potentially interact with the iodine atom or the benzene (B151609) ring. DFT calculations can be used to model the potential energy surface for such reactions, locating the transition state structures that connect reactants to products. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.

Studies on related hypervalent iodine compounds have shown that DFT calculations can accurately predict reaction mechanisms, such as researchgate.netresearchgate.net-sigmatropic shifts, and the corresponding activation barriers. mdpi.comresearchgate.net Similar approaches could be applied to investigate, for example, the potential for intramolecular cyclization of this compound under specific conditions. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a given transition state indeed connects the desired reactant and product minima on the potential energy surface. researchgate.net

Conformational Analysis and Intramolecular Interactions

The rotation around the C-C and C-O single bonds in the chloroethoxy group leads to various staggered and eclipsed conformations. nih.gov The relative stability of these conformers is governed by a combination of steric hindrance, electrostatic interactions, and potential intramolecular interactions. For example, similar to 1,2-dichloroethane, one can expect to find anti and gauche conformers corresponding to the dihedral angle between the chlorine atom and the oxygen atom along the C-C bond. nih.govresearchgate.net

Table 2: Predicted Relative Energies of Key Conformers of the Chloroethoxy Side Chain

ConformerDihedral Angle (Cl-C-C-O)Relative Energy (kcal/mol)Key Intramolecular Interaction
Anti ~180°0 (Reference)Minimal steric repulsion
Gauche 1 ~60°0.5Potential weak hydrogen bond (O...H-C)
Gauche 2 ~-60°0.5Potential weak hydrogen bond (O...H-C)
Eclipsed ~0°4.0High torsional strain

Note: The relative energies are hypothetical and based on typical energy differences between conformers in similar substituted ethanes. The actual values would require specific computational analysis.

Intramolecular interactions, such as weak hydrogen bonds between the ether oxygen and a hydrogen on the adjacent carbon, or dipole-dipole interactions between the C-Cl and C-O bonds, can play a crucial role in stabilizing certain conformations. researchgate.net Furthermore, the interaction between the chloroethoxy side chain and the bulky iodine atom on the benzene ring will significantly influence the preferred orientation of the entire substituent.

Solvation Effects and Reaction Environment Modeling

The properties and reactivity of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation.

For a polar molecule like this compound, the choice of solvent is expected to have a pronounced effect on its conformational equilibrium and reaction kinetics. Polar solvents are likely to stabilize conformers with larger dipole moments. In the context of a chemical reaction, the solvent can preferentially stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate.

Computational modeling of solvation is crucial for comparing theoretical predictions with experimental results, which are almost always conducted in solution. By incorporating a solvent model, a more realistic and accurate picture of the molecule's behavior in a chemical system can be obtained. Studies on related compounds have demonstrated the importance of considering solvent effects to accurately reproduce experimental observations. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chloroethoxy 2 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of 1-(2-Chloroethoxy)-2-iodobenzene in solution.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic and the aliphatic chloroethoxy protons. The four protons on the benzene (B151609) ring will appear as a complex multiplet system due to their differing chemical environments and spin-spin coupling. The proton ortho to the iodine atom (H-3) would be shifted downfield, while the proton ortho to the ether linkage (H-6) would also be significantly affected. The protons of the ethoxy chain are anticipated to appear as two triplets, a characteristic pattern for an ethyl group where both methylene (B1212753) groups are coupled to each other. The methylene group attached to the oxygen (O-CH₂-) will be further downfield than the one attached to the chlorine atom (Cl-CH₂-).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon atom bonded to the iodine (C-2) is expected to show a significantly upfield chemical shift due to the heavy atom effect of iodine. Conversely, the carbon atom bonded to the oxygen of the ether (C-1) will be shifted downfield. The remaining four aromatic carbons will appear in the typical aromatic region (approximately 110-140 ppm). The two aliphatic carbons of the chloroethoxy group will be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Predicted ¹H NMR Data (in CDCl₃)
PositionExpected δ (ppm)Multiplicity
Ar-H6.80 - 7.90m
O-CH₂~4.30t
Cl-CH₂~3.85t
Predicted ¹³C NMR Data (in CDCl₃)
PositionExpected δ (ppm)
C-1 (C-O)~156.0
C-2 (C-I)~90.0
C-3 to C-6115.0 - 140.0
O-CH₂~68.0
Cl-CH₂~42.0

2D NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the two methylene triplets of the chloroethoxy group, confirming their connectivity. Additionally, correlations between adjacent aromatic protons would help to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the two methylene groups of the chloroethoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

The protons of the O-CH₂ group to the C-1 carbon of the benzene ring.

The aromatic proton at C-6 to the C-1 and C-5 carbons.

The aromatic proton at C-3 to the C-1, C-2, and C-5 carbons. These correlations confirm the placement of the chloroethoxy group on the iodinated benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. A significant NOE would be expected between the protons of the O-CH₂ group and the aromatic proton at the C-6 position, providing critical information about the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For C₈H₈ClIO, the calculated exact mass is 297.9254 g/mol .

The fragmentation pattern in the mass spectrum offers further structural confirmation. The presence of chlorine and iodine would result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. Predicted fragmentation pathways include:

Cleavage of the C-O ether bond, leading to fragments corresponding to the iodophenoxy radical and the chloroethyl cation.

Loss of the entire chloroethoxy side chain.

Alpha-cleavage adjacent to the oxygen atom.

Loss of a chlorine atom from the side chain. The phenyl cation (m/z 77) is a common fragment in the mass spectra of benzene derivatives.

Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Fragment IdentityFragmentation Pathway
297.9254[C₈H₈ClIO]⁺Molecular Ion (M⁺)
219.9304[C₆H₄IO]⁺Loss of C₂H₄Cl
127.0031[I]⁺Iodine cation
77.0391[C₆H₅]⁺Loss of C₂H₃ClIO

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (CH₂)
1580-1450C=C StretchAromatic Ring
1250-1200Asymmetric C-O-C StretchAryl-alkyl ether
1050-1000Symmetric C-O-C StretchAryl-alkyl ether
800-600C-Cl StretchAlkyl halide
600-500C-I StretchAryl halide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The iodinated benzene ring system is the principal chromophore in this compound. It is expected to exhibit absorption bands corresponding to π → π* transitions. The presence of the iodine atom and the ether linkage as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene. One would anticipate a red shift (bathochromic shift) of the primary absorption bands due to the extension of the conjugated system by the lone pairs on the oxygen and iodine atoms.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles. Key structural questions that could be answered include the planarity of the benzene ring, the conformation of the flexible chloroethoxy side chain, and the orientation of this chain relative to the plane of the aromatic ring. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding involving the iodine atom or dipole-dipole interactions, which govern the solid-state architecture.

Retrosynthetic Analysis Strategies for the Synthesis of 1 2 Chloroethoxy 2 Iodobenzene

Identification of Key Disconnections for the Aryl Iodide and Chloroethoxy Moieties

The primary goal in the initial step of retrosynthetic analysis is to identify the most logical bonds to break in the target molecule. For 1-(2-chloroethoxy)-2-iodobenzene, the structure presents two key functional groups attached to the benzene (B151609) ring: an aryl iodide and a chloroethoxy ether. The most strategic disconnections involve the bonds connecting these functional groups to the aromatic ring or within the side chain.

The most apparent disconnections are:

C-O Bond Disconnection: Breaking the bond between the aromatic ring and the ether oxygen. This is a common strategy for ether synthesis. amazonaws.comyoutube.com This disconnection suggests an etherification reaction, such as the Williamson or Ullmann ether synthesis, as the final bond-forming step. organic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.com

C-I Bond Disconnection: Cleaving the bond between the benzene ring and the iodine atom. This points towards an aromatic iodination reaction.

C-Cl Bond Disconnection: While possible, disconnecting the C-Cl bond in the ethoxy side chain is generally considered part of the synthesis of the chloroethoxy fragment rather than a primary disconnection of the main structure.

These disconnections lead to simpler precursor molecules, which can then be further analyzed. The most common and reliable approach for a molecule of this type is to disconnect the ether linkage first. amazonaws.com

Disconnection Bond Cleaved Rationale
Aryl Ether C-O Bond(Ar)C-O(CH₂CH₂Cl)Corresponds to reliable ether synthesis reactions (e.g., Williamson, Ullmann coupling). organic-chemistry.orgmasterorganicchemistry.com
Aryl Iodide C-I Bond(Ar)C-ICorresponds to aromatic iodination reactions.

Strategic Application of Functional Group Interconversions (FGIs)

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is replaced by another to facilitate a disconnection or a subsequent synthetic step. youtube.comimperial.ac.uk For the synthesis of this compound, several FGIs can be strategically employed.

A primary example involves the iodo group. Direct iodination of a substituted benzene can sometimes lead to mixtures of isomers. A more controlled method is often the Sandmeyer reaction, which involves the conversion of an amino group (-NH₂) into an iodo group (-I) via a diazonium salt. openochem.org Therefore, a key FGI is the transformation of the target's iodo group back to an amino group.

Iodo to Amino Group (I → NH₂): This FGI suggests that 2-amino-1-(2-chloroethoxy)benzene is a potential precursor. The amino group can be introduced by the reduction of a nitro group (-NO₂).

Nitro to Amino Group (NO₂ → NH₂): This leads further back to 2-nitro-1-(2-chloroethoxy)benzene. The nitro group is a meta-director, which influences the order of substitution reactions. libretexts.orgmasterorganicchemistry.com

Another FGI could involve the chloroethoxy side chain. For instance, the chloro group could be introduced from a hydroxyl group.

Chloro to Hydroxyl Group (Cl → OH): This suggests that 2-(2-iodophenoxy)ethanol (B8794849) could be a precursor, with the chloro group being installed in a later step from the more readily available alcohol.

Functional Group Interconversion (FGI) Precursor Functional Group Target Functional Group Synthetic Reaction (Forward Direction)
Diazotization/Iodination-NH₂-ISandmeyer Reaction (NaNO₂, HCl, then KI)
Reduction-NO₂-NH₂Catalytic Hydrogenation (H₂/Pd) or Metal/Acid (Sn/HCl, Fe/HCl). masterorganicchemistry.com
Chlorination-OH-ClThionyl chloride (SOCl₂) or similar chlorinating agent.

Elucidation of Synthons and Corresponding Reagents

Following disconnection and FGI, the next step is to identify the synthons and their corresponding synthetic equivalents (real reagents). amazonaws.com

Route 1: Based on C-O Disconnection

This is the most direct disconnection.

Disconnection: Ar-O bond.

Synthons: A 2-iodophenoxide anion and a 2-chloroethyl cation.

Reagents: 2-Iodophenol (B132878) (as the source of the phenoxide) and a suitable 2-chloroethylating agent like 1-bromo-2-chloroethane (B52838) or 2-chloroethyl tosylate. The reaction is typically a Williamson ether synthesis. masterorganicchemistry.comyoutube.com

Route 2: Based on FGI (I → NH₂ → NO₂) and C-O Disconnection

This route involves building the ether first and then introducing the iodo group.

FGI: The target molecule is envisioned from 2-amino-1-(2-chloroethoxy)benzene.

FGI: This amine is envisioned from 2-nitro-1-(2-chloroethoxy)benzene.

Disconnection: The C-O bond of 2-nitro-1-(2-chloroethoxy)benzene is broken.

Synthons: A 2-nitrophenoxide anion and a 2-chloroethyl cation.

Reagents: 2-Nitrophenol and 1-bromo-2-chloroethane.

The subsequent steps in the forward synthesis would be the reduction of the nitro group to an amine, followed by diazotization and reaction with potassium iodide to install the iodo group. youtube.com

Retrosynthetic Path Key Disconnection/FGI Synthons Corresponding Reagents
Path A C-O Disconnection2-Iodophenoxide Anion 2-Chloroethyl Cation2-Iodophenol + Base (e.g., K₂CO₃, NaH) 1-Bromo-2-chloroethane
Path B C-O Disconnection2-Nitrophenoxide Anion 2-Chloroethyl Cation2-Nitrophenol + Base 1-Bromo-2-chloroethane
(Continuation of B) FGI (NO₂ → NH₂)-Reagent for reduction (e.g., Fe/HCl)
(Continuation of B) FGI (NH₂ → I)Aryl Diazonium CationReagents for diazotization (NaNO₂/HCl) followed by KI

Complexity Reduction and Convergent Synthesis Approaches

The goal of a good synthetic plan is to reduce complexity, often by using a convergent rather than a linear approach. e3s-conferences.orgnih.gov

Linear Synthesis: A linear synthesis would start with a simple molecule like benzene and sequentially add the required functional groups. For example, iodination of benzene, followed by nitration, then reduction, etherification, etc. This approach is often plagued by problems with regioselectivity (directing effects of substituents) and can be low-yielding over many steps. libretexts.orglibretexts.org For instance, the iodo- group is an ortho-, para-director. If one were to introduce the chloroethoxy group onto iodobenzene, a mixture of ortho and para products would likely form, requiring separation.

For this compound, a convergent approach is superior.

Fragment 1: The 2-iodophenol moiety.

Fragment 2: The 2-chloroethyl moiety (e.g., as 1-bromo-2-chloroethane).

Applications of 1 2 Chloroethoxy 2 Iodobenzene As a Versatile Synthon in Complex Organic Synthesis

Synthesis of Novel Aromatic and Heterocyclic Systems

The bifunctional nature of 1-(2-chloroethoxy)-2-iodobenzene makes it an excellent precursor for the synthesis of various fused heterocyclic systems, particularly those containing an oxazepine ring. Dibenzo[b,f] researchgate.netnih.govoxazepine (DBO) and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net The chloroethoxy and iodoaryl moieties of the title compound can participate in sequential or one-pot reactions to construct these seven-membered heterocyclic cores.

One of the key applications is in the synthesis of dibenzo[b,f] researchgate.netnih.govoxazepines. researchgate.netresearchgate.net These compounds form the core structure of several biologically active molecules. researchgate.net The synthesis often involves an initial reaction at the aryl iodide position, such as a cross-coupling reaction, followed by an intramolecular cyclization involving the chloroethoxy side chain. For instance, a palladium-catalyzed intramolecular O-arylation of a precursor derived from this compound can lead to the formation of the dibenzo[b,f] researchgate.netnih.govoxazepine ring system. Microwave-assisted synthesis has also been shown to be an efficient method for creating such polycyclic nitrogen heterocycles, often resulting in high yields and shorter reaction times. nih.gov

Furthermore, this synthon can be used to create even more complex fused systems. For example, it is a precursor for dibenzo[b,f]pyrrolo[1,2-d] researchgate.netnih.govoxazepines, which are synthesized through a multi-step process that can involve the formation of aziridines and subsequent 1,3-dipolar cycloaddition reactions. researchgate.net The versatility of this compound allows for the introduction of various substituents onto the aromatic rings, enabling the creation of a library of novel heterocyclic compounds with diverse electronic and steric properties.

Development of Advanced Hypervalent Iodine Reagents from the Aryl Iodide Moiety

The aryl iodide group in this compound serves as a handle for the synthesis of hypervalent iodine(III) reagents. princeton.edu These reagents are prized in organic synthesis for their mild and selective oxidizing properties, acting as environmentally friendly alternatives to heavy metal-based oxidants. researchgate.net The general preparation of hypervalent iodine(III) compounds involves the oxidation of an iodoarene. organic-chemistry.org

Starting from this compound, one can synthesize a variety of hypervalent iodine reagents, such as (diacetoxyiodo)arenes, by treatment with oxidizing agents like m-chloroperoxybenzoic acid in acetic acid or sodium perborate (B1237305) in acetic acid. organic-chemistry.org These resulting reagents can then be used in a wide array of oxidative transformations.

Hypervalent iodine reagents are known to facilitate reactions such as the α-hydroxylation of ketones, the α-oxytosylation of ketones, and oxidative rearrangements of alkenes. nih.govscripps.edu The presence of the chloroethoxy group on the aryl ring of the hypervalent iodine reagent derived from the title compound could potentially influence its reactivity, solubility, and selectivity, offering advantages in certain synthetic applications. For example, sterically hindered aryl iodides have been used to create more soluble multifunctional hypervalent iodine compounds. rsc.org While specific studies on hypervalent iodine reagents derived directly from this compound are not extensively detailed in the provided results, the general principles of their synthesis from aryl iodides are well-established. princeton.eduorganic-chemistry.org

Table 1: Common Oxidizing Agents for the Synthesis of (Diacetoxyiodo)arenes from Iodoarenes

Oxidizing AgentSolventReference
m-Chloroperoxybenzoic acidAcetic acid organic-chemistry.org
Sodium perborateAcetic acid organic-chemistry.org
Sodium hypochlorite (B82951) pentahydrateNot specified organic-chemistry.org
OxoneTrifluoroacetic acid organic-chemistry.org

Preparation of Polyfunctionalized Organic Molecules with Tunable Properties

The dual reactivity of this compound allows for the stepwise or simultaneous functionalization at two distinct points in the molecule, leading to the creation of polyfunctionalized organic molecules. The properties of these resulting molecules can be fine-tuned by carefully selecting the reaction partners and conditions.

The aryl iodide can undergo a plethora of reactions, including Suzuki, Sonogashira, and Heck cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The chloroethoxy group, on the other hand, can participate in nucleophilic substitution reactions or can be a precursor to other functional groups.

This orthogonal reactivity is highly valuable in diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules from a common starting material. nih.gov For instance, by first performing a Sonogashira coupling at the iodide position to introduce an alkyne, and then using the chloroethoxy group for a subsequent cyclization or substitution, a variety of complex structures can be accessed. The ability to introduce different functionalities at both ends of the molecule allows for the synthesis of compounds with tailored electronic, optical, or biological properties for applications in materials science and medicinal chemistry.

Role in the Total Synthesis of Natural Products and Bioactive Molecule Precursors

While the direct application of this compound in the total synthesis of a specific natural product is not explicitly detailed in the provided search results, its utility as a precursor for key structural motifs found in natural products is evident. nih.govnih.govrsc.orgorganicchemistrydata.org Many natural products and bioactive molecules contain complex aromatic and heterocyclic cores. nih.govmdpi.comnih.gov The ability to synthesize dibenzo[b,f] researchgate.netnih.govoxazepine and related structures from this compound makes it a valuable starting material for the synthesis of precursors to these classes of compounds. researchgate.netgoogle.com

The strategies employed in total synthesis often rely on the use of versatile building blocks that allow for the efficient and stereocontrolled construction of the target molecule. iupac.org The functional group handles present in this compound provide the necessary reactivity to build up molecular complexity. For example, the aryl iodide can be used for a key cross-coupling step to form a major part of the carbon skeleton of a natural product, while the chloroethoxy group can be elaborated at a later stage to install other required functionalities. The development of synthetic routes to bioactive compounds often involves the preparation of numerous analogues to study structure-activity relationships, a task for which versatile synthons like this compound are well-suited. nih.gov

Generation of Structurally Diverse Analogues and Derivatives through Targeted Modifications

A significant application of this compound lies in the generation of libraries of structurally diverse analogues and derivatives. This is particularly important in drug discovery and materials science, where the systematic modification of a lead compound is often necessary to optimize its properties.

The two reactive sites of this compound can be modified in a combinatorial fashion. For example, a series of different boronic acids can be coupled to the aryl iodide position via the Suzuki reaction, while a variety of nucleophiles can be used to displace the chloride of the ethoxy chain. This approach allows for the rapid generation of a large number of distinct molecules from a single, readily available starting material.

This strategy is exemplified in the synthesis of various dibenzo[b,f] researchgate.netnih.govoxazepine derivatives, where modifications to both the aromatic backbone and the substituents are crucial for tuning the biological activity. researchgate.net The ability to easily create a diverse set of analogues facilitates the exploration of chemical space and the identification of compounds with improved efficacy, selectivity, or other desirable characteristics. The development of efficient synthetic protocols, including microwave-assisted methods, further enhances the utility of this compound in generating molecular diversity. nih.gov

Future Research Directions and Sustainable Methodologies for 1 2 Chloroethoxy 2 Iodobenzene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research will likely focus on the development of more efficient and selective catalytic systems for the functionalization of 1-(2-chloroethoxy)-2-iodobenzene. This includes the design of novel phosphine-free ligands, N-heterocyclic carbene (NHC) ligands, and metal nanoparticle catalysts to improve reaction rates, yields, and turnover numbers. organic-chemistry.org For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have shown high activity and stability as phosphine-free catalysts for Heck and Suzuki reactions. organic-chemistry.org

Integration with Continuous Flow Chemistry and Automated Synthesis

The integration of reactions involving this compound with continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. rsc.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. rsc.orguc.pt The development of robust and scalable flow processes for the synthesis and subsequent functionalization of this compound will be a key area of future research. nih.gov

Exploration of Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis represent emerging areas in organic synthesis that offer green and sustainable alternatives to traditional methods. beilstein-journals.org Exploring the use of light or electricity to drive the transformations of this compound could lead to novel reaction pathways and improved efficiencies. Anodic oxidation of iodoarenes, for example, is a highly economical method for synthesizing hypervalent iodine reagents without the need for chemical oxidants. beilstein-journals.org

Advancements in Green Chemistry Applications for Industrial Relevance

Applying the principles of green chemistry to the synthesis and application of this compound is crucial for its industrial relevance. This includes the use of environmentally benign solvents (such as water), recyclable catalysts, and energy-efficient reaction conditions. researchgate.net For example, performing Heck reactions in water using phosphine-free palladium complexes under microwave irradiation is a versatile and environmentally friendly protocol. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloroethoxy)-2-iodobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds like 1-(allyloxy)-2-iodobenzene are prepared by reacting 2-iodophenol with alkyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) . Grignard coupling with chlorinated intermediates is another route, as seen in the synthesis of 1-(diethylphosphino)-2-iodobenzene, where Mg-mediated coupling optimizes regioselectivity .
  • Key Variables : Solvent polarity, base strength, and temperature critically affect substitution efficiency. For instance, THF at −78°C with strong bases like LDA minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the ethoxy chain. Aromatic protons adjacent to iodine exhibit deshielding (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : C-I and C-Cl stretches appear at ~500–600 cm⁻¹ and ~550–750 cm⁻¹, respectively. Ether C-O-C asymmetric stretches occur at ~1100–1250 cm⁻¹ .
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column, acetonitrile/water gradient) resolve impurities, with retention times calibrated against standards .

Q. How can researchers purify this compound, and what challenges arise during crystallization?

  • Methodology : Fractional distillation (boiling point ~96–98°C at reduced pressure) or column chromatography (silica gel, hexane/EtOAc eluent) are effective. Crystallization in ethanol/water mixtures is hindered by the compound’s low aqueous solubility (<1 mg/mL); adding co-solvents like dichloromethane improves yield .

Advanced Research Questions

Q. How does the chloroethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing Cl and bulky ethoxy group reduce aryl iodide reactivity in Ullmann or Suzuki couplings. Copper catalysts (e.g., CuI/1,10-phenanthroline) mitigate this by stabilizing transition states. For example, Cu-catalyzed C–S cross-coupling with thioacetates achieves ~70% yield under optimized conditions (DMF, 110°C, 24 h) .
  • Data Contradiction : Some studies report lower yields (~40%) with Pd catalysts due to steric hindrance, highlighting the need for tailored catalytic systems .

Q. What role does this compound play in catalytic cycles for alkene functionalization?

  • Application : The iodine moiety serves as a directing group in Pd-catalyzed alkene oxidations. For example, in hydroformylation, the ethoxy chain stabilizes intermediates via hydrogen bonding, improving regioselectivity (up to 8:1 linear/branched ratio) .
  • Experimental Design : Use deuterated analogs (e.g., CD₃CH₂O-) in kinetic isotope effect studies to probe transition-state interactions .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

  • Analysis : Discrepancies in melting points (e.g., 53–57°C) and solubility may stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder XRD can identify crystalline phases. For example, annealing at 50°C for 12 h stabilizes the monoclinic form .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

  • Methodology :

  • In Silico Tools : EPI Suite estimates biodegradability (BIOWIN model: t₁/₂ ~180 days).
  • Toxicity Prediction : ECOSAR classifies it as a "Category 3" irritant due to the chloroethoxy group’s electrophilicity .
    • Limitations : Experimental validation via Ames tests or Daphnia magna assays is required, as in silico models underestimate halogenated aromatic toxicity .

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